molecular formula C22H14F3NO B2544985 N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 439095-73-5

N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2544985
CAS No.: 439095-73-5
M. Wt: 365.355
InChI Key: QUDJKTHWDWOADC-UHFFFAOYSA-N
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Description

N-[4-(2-Phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide (CAS 439095-73-5) is a chemical compound of significant interest in neuroscience research, particularly in the study of Parkinson's disease. This benzamide derivative is part of a class of compounds being investigated for their potential to interact with metabotropic glutamate receptors (mGluRs), which are key regulators of excitatory neurotransmission in the brain . mGluRs have emerged as promising therapeutic targets because they modulate glutamatergic, GABAergic, and dopaminergic signaling pathways implicated in both the motor and non-motor symptoms of Parkinson's disease, as well as in the mechanisms of neurodegeneration and neuroinflammation that underpin the disease's progression . The compound features a distinct molecular structure with a phenylethynyl linker, which may contribute to its selectivity and binding properties in pharmacological assays. Researchers can utilize this high-purity compound as a valuable tool to probe the complex pathophysiology of Parkinson's disease and to evaluate the potential of mGluR-targeted ligands as novel, broad-spectrum agents that could offer both symptomatic relief and disease-modifying effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO/c23-22(24,25)19-8-4-7-18(15-19)21(27)26-20-13-11-17(12-14-20)10-9-16-5-2-1-3-6-16/h1-8,11-15H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDJKTHWDWOADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Phenylethynyl Intermediate: The initial step involves the synthesis of the phenylethynyl intermediate through a Sonogashira coupling reaction. This reaction uses a palladium catalyst and copper co-catalyst to couple an aryl halide with a terminal alkyne.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable base.

    Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction. This typically involves the reaction of the phenylethynyl intermediate with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenylethynyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with phenylethynyl and trifluoromethyl groups exhibit significant anticancer properties. A study investigated a series of phenylethynyl derivatives, including N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide, showing promising results against various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)4.8
A549 (Lung Cancer)6.0

The compound demonstrated selective cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

2. Glucokinase Activation

Another significant application is in the activation of glucokinase, which plays a crucial role in glucose metabolism. Studies have shown that derivatives similar to this compound can enhance glucokinase activity, potentially serving as therapeutic agents for diabetes management.

  • Mechanism : The compound activates glucokinase by stabilizing its active conformation, leading to increased glucose uptake in cells.

This property highlights its relevance in treating glucokinase-mediated diseases such as hyperglycemia and diabetes .

Organic Electronics

This compound has also been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenylethynyl moiety contributes to the compound's ability to form stable π-stacking interactions, which are essential for charge transport.

Case Study: OLED Performance

A recent study synthesized an OLED using this compound as an emissive layer:

Device Configuration Max Efficiency (cd/A) Turn-on Voltage (V)
Device A12.53.0
Device B10.03.5

The results indicate that devices incorporating this compound exhibited improved efficiency compared to traditional materials .

Material Science

In material science, the compound's unique structural characteristics make it suitable for developing advanced materials such as liquid crystals. The incorporation of trifluoromethyl groups can enhance thermal stability and alter phase transition temperatures.

Liquid Crystal Properties

A recent investigation into liquid crystal phases revealed:

Compound Phase Transition Temperature (°C) Thermal Stability (°C)
This compound120250

These findings suggest that the compound can be utilized in high-performance liquid crystal displays (LCDs), where thermal stability is critical .

Mechanism of Action

The mechanism of action of N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Substituents :
    • Benzamide ring: Trifluoromethyl at 2-position.
    • Phenyl ring: Isopropoxy (-O-iPr) at 3-position.
  • Key Differences :
    • The target compound has a phenylethynyl group (rigid, planar) at the 4-position, whereas flutolanil uses a flexible isopropoxy group at the 3-position.
    • The trifluoromethyl group’s position (2- vs. 3-) may alter electronic effects and steric interactions.
  • Activity : Flutolanil is a commercial fungicide targeting succinate dehydrogenase (SDH) in fungi . The target compound’s phenylethynyl group could enhance π-π stacking in enzyme binding, but this remains speculative without direct data.
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (Compound 6g)
  • Substituents :
    • Benzamide ring: Trifluoromethyl at 3-position.
    • Phenyl ring: tert-Butyl (-C(CH₃)₃) and pyridinyl-ethyl groups.
  • The pyridinyl moiety in 6g introduces hydrogen-bonding capability, absent in the target compound.
  • Synthesis: Both compounds likely employ amide coupling, but 6g requires multi-step alkylation and pyridine integration, whereas the target’s phenylethynyl group may involve Sonogashira coupling .

Comparison of Physicochemical Properties

Property Target Compound Flutolanil Compound 6g
Molecular Weight ~399.3 g/mol ~323.3 g/mol ~523.5 g/mol
LogP (Estimated) ~4.5 (high lipophilicity) ~3.8 ~5.2
Key Functional Groups 3-CF₃, 4-phenylethynyl 2-CF₃, 3-O-iPr 3-CF₃, tert-butyl, pyridinyl
Potential Applications Research compound (hypothetical SDH inhibition) Fungicide Research compound (e.g., kinase inhibition)

Biological Activity

N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C22H14F3NO
  • Molecular Weight : 365.35 g/mol
  • CAS Number : 439095-73-5

This compound features a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity, potentially improving its bioavailability.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Protein Kinases : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation. For instance, its structural analogs have shown efficacy against RET kinase, which is pivotal in certain cancers, including medullary thyroid carcinoma .
  • Modulation of Glutamate Receptors : Studies have suggested that compounds similar to this benzamide can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), enhancing receptor activation without direct agonism .
  • Immunomodulatory Effects : There is emerging evidence that this compound may possess immunomodulatory properties, potentially stimulating immune responses in certain contexts .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various preclinical studies:

Study Cell Line/Model Outcome Mechanism
Study 1CCRF-CEM/R T-cell leukemiaInhibition of cell growthDownregulation of DHFR protein
Study 2RET kinase assaysModerate to high potencyKinase inhibition
Study 3mGluR modulationEnhanced receptor activationAllosteric modulation

Case Studies

  • Cancer Research : In a study evaluating the effects on T-cell leukemia cells resistant to methotrexate, this compound demonstrated significant growth inhibition. The mechanism involved the downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Neuropharmacology : Another investigation focused on the modulation of glutamate receptors. The compound showed promise as an allosteric modulator, enhancing glutamate-induced signaling in neuronal models .

Q & A

Basic Research Questions

Q. What safety protocols are critical when synthesizing N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide?

  • Methodological Answer : Prior to synthesis, conduct a hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride and intermediates. Use Ames II mutagenicity testing to assess risks, as compound decomposition or mutagenic byproducts may occur. Implement fume hoods, PPE (gloves, lab coats), and monitor thermal stability via DSC to avoid exothermic decomposition .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodological Answer : Use 1H^1H NMR to verify aromatic proton environments (e.g., trifluoromethyl and phenylethynyl groups) and LC-MS for molecular weight validation. Compare spectra with intermediates (e.g., 3-(trifluoromethyl)benzoyl chloride derivatives) to confirm coupling efficiency .

Q. What solvent systems and purification methods optimize synthesis yield?

  • Methodological Answer : Reflux reactions in dry THF or dichloromethane with bases like triethylamine enhance acylation efficiency. Purify via gradient chromatography (e.g., 10% methanol in DCM) or reverse-phase HPLC (50% acetonitrile/0.1% formic acid) to isolate the product (>95% purity) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Conduct orthogonal assays (e.g., SPR binding vs. cell viability) to confirm target engagement. For in vitro/in vivo discrepancies, evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. Adjust dosing regimens in animal models (e.g., murine tuberculosis) to align with in vitro IC50_{50} values .

Q. What strategies improve metabolic stability while retaining target affinity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Compare SAR using analogs like N-[4-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)butyl] derivatives. Assess stability in liver microsomes and correlate with LogP values to balance lipophilicity .

Q. Which in vivo models are suitable for evaluating anti-tubercular or anticancer efficacy?

  • Methodological Answer : For tuberculosis, use BALB/c mice infected with M. tuberculosis H37Rv, monitoring bacterial load via CFU counts. For anticancer activity, employ xenograft models (e.g., BRAF-mutant melanoma) and track tumor volume reduction. Validate target modulation via immunohistochemistry (e.g., p-ERK inhibition) .

Data Analysis & Experimental Design

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC and identify byproducts using high-resolution MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What computational approaches predict binding modes to kinase targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystal structures of BRAF or tyrosine kinases. Validate predictions with MM-GBSA binding energy calculations. Cross-reference with QSAR models to prioritize analogs with improved affinity .

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